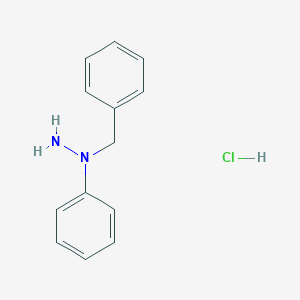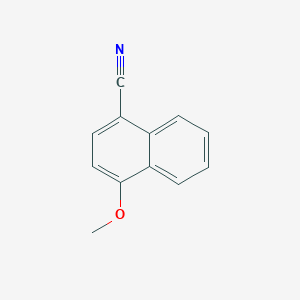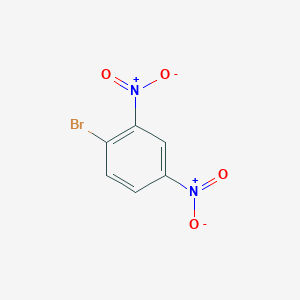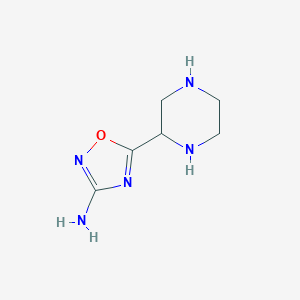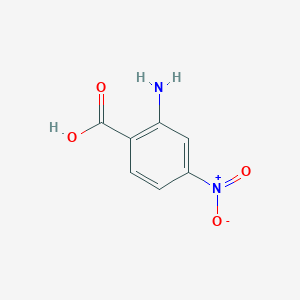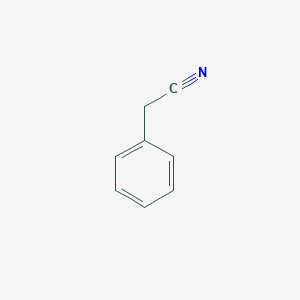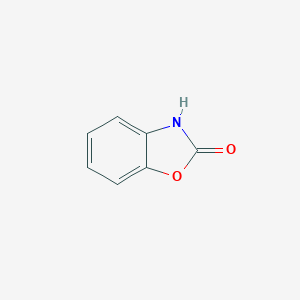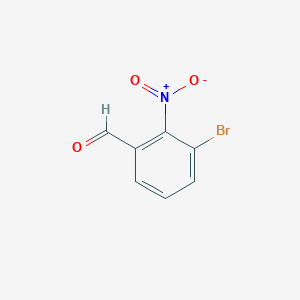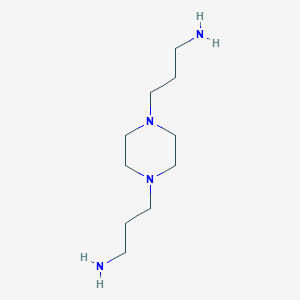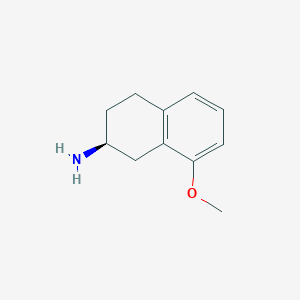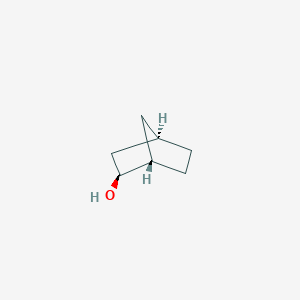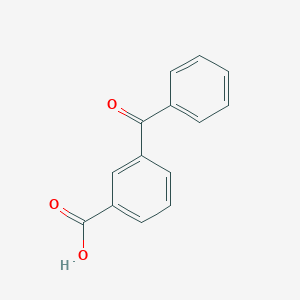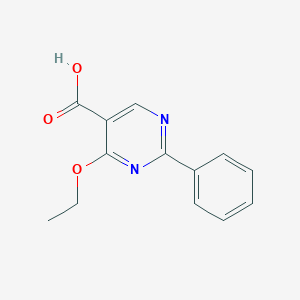
4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various pyrimidine derivatives has been explored in several studies. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved through cyclization and nucleophilic substitution reactions, resulting in compounds with significant analgesic and anti-inflammatory properties . Similarly, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives were synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, demonstrating an efficient one-step method . Additionally, 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives were synthesized using a catalyst-free multicomponent synthesis in aqueous ethanol, showcasing a green chemistry approach .
Molecular Structure Analysis
The molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA) was characterized using spectroscopic methods and theoretical calculations. The study provided insights into the stability of the molecule through hyperconjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis. The donor and acceptor atoms within the molecule were identified through density plots of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives in chemical reactions has been explored in various contexts. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine led to the formation of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which are capable of further nucleophilic substitution reactions . This demonstrates the versatility of pyrimidine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure and reactivity. For instance, the antioxidant activity of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives was evaluated, with some compounds showing promising activity . The antiproliferative activity of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines against cancer cell lines was also assessed, with certain derivatives exhibiting potent inhibitory effects on tubulin polymerization .
Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
Several studies have focused on the synthesis of pyrimidine derivatives, which are of significant interest due to their potential biological activities and applications in pharmaceuticals. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine has led to the production of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which can undergo further nucleophilic substitution, indicating the versatility of pyrimidine derivatives in organic synthesis (Goryaeva et al., 2015).
Luminescent Materials
Research into luminescent materials has also benefited from derivatives of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid. The synthesis of novel luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks, which exhibit red or green emission depending on the lanthanide ion used, highlights the potential of these compounds in creating new luminescent materials with applications in lighting, displays, and sensors (Jia et al., 2014).
Antiviral and Antimicrobial Agents
The exploration of antiviral and antimicrobial agents has also seen the application of 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid derivatives. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derived from pyrimidine compounds, have shown marked inhibition of retrovirus replication in cell culture, suggesting their potential as antiviral agents (Hocková et al., 2003). Similarly, the synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids have demonstrated significant antibacterial and antifungal activities, pointing towards their potential use in combating microbial infections (Shastri & Post, 2019).
Material Science Applications
The self-assembly of amphoteric azopyridine carboxylic acids, including those related to 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid, has shown that the macroscopic morphology of fibrous organizates can be controlled by tuning the strength of π–π stacking among the component molecules. This indicates the potential of these compounds in designing new materials with specific physical properties (Aoki et al., 2002).
Safety And Hazards
The safety information for “4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-ethoxy-2-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-12-10(13(16)17)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPLQDANXTNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376920 |
Source


|
| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |
CAS RN |
136326-10-8 |
Source


|
| Record name | 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


